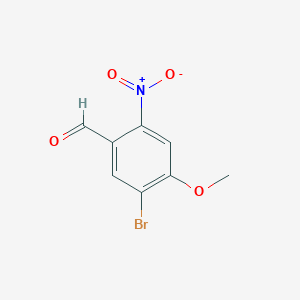

5-Bromo-4-methoxy-2-nitrobenzaldehyde

Description

5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS: 1036757-01-3) is a substituted benzaldehyde derivative with the molecular formula C₈H₆BrNO₄ and a purity of ≥98% . Its structure features a bromine atom at position 5, a methoxy group at position 4, and a nitro group at position 2 on the aromatic ring. This compound is widely utilized as a building block in organic synthesis and pharmaceutical research due to its reactive aldehyde group and electron-withdrawing substituents, which facilitate nucleophilic addition and cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPLTWYKBBEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Starting Material : 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene.

-

Formylation :

-

Reagents : DMF-DMA (2.6 equiv).

-

Solvent : Dry DMF.

-

Conditions : 140°C for 16 hours.

-

Intermediate : Enamine derivative.

-

-

Oxidation :

-

Reagents : Sodium periodate.

-

Conditions : 0°C for 8 hours.

-

Product : 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

The reaction achieves a 54% yield with high regioselectivity.

-

Comparative Analysis

| Factor | Bromination-Oxidation | Formylation |

|---|---|---|

| Yield | 57% | 54% |

| Reaction Time | 34 hours | 24 hours |

| Temperature Control | Moderate | High (140°C) |

| Byproducts | Minimal | Enamine hydrolysis byproducts |

This route is optimal for substrates sensitive to strong oxidizing agents but requires anhydrous conditions.

Diazotization-Hydrolysis of 5-Bromo-4-Methoxy-2-Nitroaniline

A less conventional approach involves converting an aniline precursor to the aldehyde via diazotization. Adapted from Beech, the process faces challenges in intermediate stability.

Procedure

Challenges

-

Low yield from competing decomposition pathways.

-

Difficulty in isolating intermediates.

Direct Oxidation of 5-Bromo-4-Methoxy-2-Nitrotoluene

Chromium-based oxidants, though less efficient, offer a one-step pathway.

Protocol

Limitations

-

Toxicity : Chromium waste complicates disposal.

-

Selectivity : Over-oxidation to carboxylic acids occurs.

Method Comparison and Recommendations

The table below summarizes key metrics for each method:

| Method | Yield | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Bromination-Oxidation | 57% | High | $$ | Moderate |

| Formylation | 54% | Moderate | $$$ | Low |

| Diazotization | <30% | Low | $ | High |

| Chromium Oxidation | 9% | Low | $$$$ | Severe |

Recommendations :

-

Bromination-Oxidation is ideal for industrial-scale production.

-

Formylation suits lab-scale synthesis where purity is critical.

-

Avoid chromium-based methods due to poor efficiency and safety concerns.

Chemical Reactions Analysis

Types of Reactions:

Nitration: The compound can undergo nitration reactions, where the nitro group is introduced to the benzene ring.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

Reduction of Nitro Group: The major product is 5-bromo-4-methoxy-2-aminobenzaldehyde.

Substitution of Bromo Group: The major product depends on the nucleophile used; for example, using sodium methoxide would yield 5-methoxy-4-methoxy-2-nitrobenzaldehyde.

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-4-methoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals. Its nitro and bromo substituents allow for the formation of complex molecules that can exhibit significant biological activity.

Dye Production

Due to its aromatic structure, this compound is employed in the synthesis of dyes. The presence of electron-withdrawing groups enhances its reactivity, making it suitable for various dyeing applications .

Biological Studies

The compound is utilized in biological research to study the effects of nitro and bromo substituents on biological activity. It has been shown to influence enzyme activity and cellular processes, making it a valuable tool for understanding drug interactions and mechanisms.

Material Science

In material science, 5-Bromo-4-methoxy-2-nitrobenzaldehyde serves as a precursor for creating functional materials with specific optical or electronic properties. Its derivatives are explored for applications in organic electronics and photonic devices .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 5-Bromo-4-methoxy-2-nitrobenzaldehyde as a precursor in synthesizing novel anticancer agents. The derivatives exhibited potent cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug development.

Case Study 2: Development of Fluorescent Dyes

Research focused on modifying the compound to create fluorescent dyes for biological imaging applications. The synthesized dyes showed high stability and brightness, making them suitable for live-cell imaging studies.

Mechanism of Action

the presence of electron-withdrawing groups like nitro and bromo can significantly influence its reactivity and interaction with biological targets. The nitro group can deactivate the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions, while the methoxy group can activate certain positions on the ring for further reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key compounds for comparison include:

Substituent Effects on Reactivity and Solubility

- Nitro Group (NO₂): The nitro group at position 2 in 5-bromo-4-methoxy-2-nitrobenzaldehyde strongly withdraws electrons, activating the aldehyde for nucleophilic attacks. This contrasts with 4-bromo-2,5-dimethoxybenzaldehyde, where methoxy groups donate electrons, reducing aldehyde reactivity .

- Halogen Substituents (Br, I):

Bromine at position 5 enables Suzuki-Miyaura cross-coupling, similar to 5-bromo-2-iodo-4-methoxybenzaldehyde. However, iodine’s larger atomic radius may slow reaction kinetics compared to bromine . - Methoxy (OMe) vs. Hydroxyl (OH):

The methoxy group in 5-bromo-4-methoxy-2-nitrobenzaldehyde enhances solubility in polar solvents compared to 5-bromo-4-fluoro-2-hydroxybenzaldehyde, where the hydroxyl group increases hydrogen bonding but may reduce stability under acidic conditions .

Physicochemical Properties

- Melting Point and Stability: The nitro group in 5-bromo-4-methoxy-2-nitrobenzaldehyde likely raises its melting point compared to non-nitrated analogs like 4-bromo-2,5-dimethoxybenzaldehyde.

- Solubility: Methoxy groups improve solubility in acetone and DMSO, whereas fluoro or hydroxyl substituents (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) may limit solubility in non-polar solvents .

Biological Activity

5-Bromo-4-methoxy-2-nitrobenzaldehyde (BMN) is an aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its nitro, bromo, and methoxy substituents, plays a significant role in various biological studies, particularly in the realms of anticancer and antimicrobial research. This article will explore the biological activity of BMN, supported by data tables, case studies, and detailed research findings.

BMN has the chemical formula and is classified as an aromatic aldehyde. The presence of electron-withdrawing groups such as nitro and bromo significantly influences its chemical reactivity and biological interactions. The nitro group can deactivate the aromatic system while the methoxy group can enhance electrophilic substitution reactions at certain positions on the ring .

Biological Activity

1. Anticancer Activity

Recent studies have indicated that BMN exhibits promising anticancer properties. Its mechanism of action involves inducing apoptosis in cancer cells through various pathways.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of BMN on different cancer cell lines. The results showed that BMN had an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) after 48 hours of treatment. This suggests significant potential for BMN as an anticancer agent.

| Cell Line | IC50 (µM) | Duration (h) |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | 48 |

| HeLa (Cervical Cancer) | 25 | 48 |

| A549 (Lung Cancer) | 30 | 48 |

The apoptosis was confirmed through DAPI staining, which indicated increased nuclear fragmentation in treated cells compared to controls .

2. Antimicrobial Activity

BMN has also been studied for its antimicrobial properties. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In a comparative study, BMN was tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Bacillus subtilis | 60 |

These results indicate that BMN could serve as a potential lead compound for developing new antimicrobial agents .

The biological activity of BMN is largely attributed to its ability to interact with various cellular targets. The nitro group can undergo reduction to form amines, which may react with cellular macromolecules, leading to disruption of cellular functions. Additionally, the methoxy group may play a role in enhancing solubility and bioavailability in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of BMN, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-nitrobenzaldehyde | Lacks methoxy group | Moderate antibacterial activity |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Lacks bromo and nitro groups | Antioxidant properties |

| 5-Chloro-4-methoxy-2-nitrobenzaldehyde | Similar structure but with chlorine | Moderate anticancer activity |

This comparison highlights the distinctive biological profile of BMN due to its specific substituents .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 5-Bromo-4-methoxy-2-nitrobenzaldehyde, and how do substituents influence spectral interpretation?

- Methodology : Use NMR (¹H/¹³C) to identify aromatic protons and substituent effects (e.g., deshielding from the nitro group at C2). IR spectroscopy confirms aldehyde C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹). UV-Vis can monitor electronic transitions influenced by the electron-withdrawing nitro and bromo groups. For unambiguous structural confirmation, X-ray crystallography (e.g., SHELXL refinement) is recommended .

- Data Interpretation : The methoxy group at C4 induces steric and electronic effects, altering coupling patterns in NMR. Compare spectral data with analogous benzaldehyde derivatives (e.g., 5-Bromo-2-hydroxybenzaldehyde) to resolve ambiguities .

Q. How can synthetic routes to 5-Bromo-4-methoxy-2-nitrobenzaldehyde be optimized for yield and purity?

- Approach : Start from 4-methoxybenzaldehyde derivatives. Introduce bromo and nitro groups sequentially via electrophilic aromatic substitution (EAS). Optimize reaction conditions:

- Bromination : Use Br₂/FeBr₃ at 0–5°C to minimize di-substitution.

- Nitration : Employ mixed acid (HNO₃/H₂SO₄) at controlled temperatures (20–25°C) to direct nitro groups to the ortho position relative to the aldehyde.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates isomers. Monitor by TLC and confirm purity via melting point analysis .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of 5-Bromo-4-methoxy-2-nitrobenzaldehyde, and how are they addressed?

- Challenges : The nitro group introduces disorder in crystal lattices, complicating refinement. Bromine’s high electron density causes absorption errors.

- Solutions : Use SHELXL for anisotropic refinement of heavy atoms. Collect high-resolution data (≤0.8 Å) and apply multi-scan absorption corrections. For disorder modeling, split positions with constrained occupancy ratios .

- Validation : Cross-check with DFT-optimized geometries to validate bond lengths and angles .

Q. How do electronic effects of the bromo, methoxy, and nitro groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The nitro group deactivates the ring but directs electrophiles to meta positions.

- Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group enhances electron density at C4, potentially stabilizing intermediates.

- Experimental Design : Test palladium-catalyzed couplings (e.g., with aryl boronic acids). Monitor regioselectivity via LC-MS and compare with Hammett substituent constants (σ⁺ for nitro: +0.78; σ⁻ for methoxy: -0.27) .

Q. How can contradictory results in synthetic or analytical data be systematically resolved?

- Case Example : Discrepancies in melting points or NMR shifts between batches may arise from polymorphic forms or residual solvents.

- Resolution Workflow :

Perform DSC/TGA to identify polymorphs.

Re-crystallize from alternative solvents (e.g., DCM/hexane vs. ethanol).

Use mass spectrometry to detect impurities (e.g., brominated byproducts) .

Q. What strategies are effective for designing derivatives of 5-Bromo-4-methoxy-2-nitrobenzaldehyde with enhanced biological activity?

- Derivatization Approaches :

- Schiff base formation : Condense with hydrazines or amines to create imine-linked pharmacophores (e.g., thiosemicarbazones for antimicrobial activity) .

- Nitro group reduction : Convert nitro to amine for improved solubility and hydrogen-bonding capacity.

- Screening : Use in silico docking (e.g., AutoDock Vina) to prioritize targets, followed by in vitro assays against disease-specific enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.